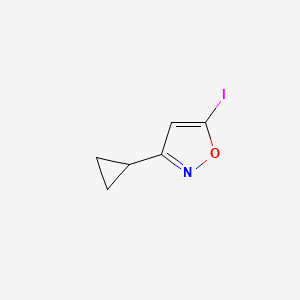

3-Cyclopropyl-5-iodo-isoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-5-iodo-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWYJQQPDZHRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Cyclopropyl-5-iodo-isoxazole

Foreword: The Significance of Substituted Isoxazoles in Modern Chemistry

The isoxazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and its ability to act as a versatile synthetic intermediate. The introduction of specific substituents, such as a cyclopropyl group at the 3-position and an iodine atom at the 5-position, imparts distinct characteristics to the molecule. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity in drug candidates, while the iodo-substituent serves as a crucial handle for further functionalization through cross-coupling reactions. This guide provides a comprehensive overview of the synthesis and characterization of 3-Cyclopropyl-5-iodo-isoxazole, offering valuable insights for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Synthesis of this compound

The construction of the this compound scaffold can be approached through several synthetic strategies. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups. Two primary strategies are discussed herein: a two-step approach involving the synthesis of 3-cyclopropylisoxazole followed by regioselective iodination, and a one-pot cycloaddition approach.

Strategy 1: Two-Step Synthesis via 3-Cyclopropylisoxazole Intermediate

This robust and often preferred method involves the initial construction of the 3-cyclopropylisoxazole ring, followed by the introduction of the iodine atom at the 5-position. This approach allows for the isolation and characterization of the intermediate, providing better control over the final product's purity.

Step 1: Synthesis of 3-Cyclopropylisoxazole

The most common and efficient method for the synthesis of 3-substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2] In this case, cyclopropylacetylene serves as the dipolarophile, and a cyclopropanecarboxaldehyde oxime can be used to generate the corresponding nitrile oxide in situ.

The in situ generation of nitrile oxides from aldoximes can be achieved using various oxidizing agents, with hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) or (diacetoxyiodo)benzene (DIB) offering mild and efficient conditions.[3][4]

Step 2: Regioselective Iodination of 3-Cyclopropylisoxazole

The introduction of an iodine atom at the 5-position of the 3-cyclopropylisoxazole ring is a critical step that requires careful selection of iodinating agents and reaction conditions to ensure high regioselectivity. The isoxazole ring is an electron-rich heterocycle, and the 5-position is generally susceptible to electrophilic substitution.

Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). The choice of solvent and temperature can significantly influence the outcome of the reaction.

Strategy 2: One-Pot Synthesis

A one-pot approach, while potentially more efficient in terms of step economy, can be more challenging to optimize. This strategy would involve the direct reaction of cyclopropylacetylene with an in situ generated iodo-nitrile oxide equivalent. However, the stability and generation of such an intermediate can be problematic. A more plausible one-pot variation involves the [3+2] cycloaddition followed by in-situ iodination without isolation of the 3-cyclopropylisoxazole intermediate.

Experimental Protocols

The following is a detailed, step-by-step methodology for the two-step synthesis of this compound.

Part A: Synthesis of 3-Cyclopropylisoxazole

| Reagent | MW | Amount (mmol) | Equivalents | Volume/Mass |

| Cyclopropanecarboxaldehyde | 70.09 | 10.0 | 1.0 | 0.70 g |

| Hydroxylamine hydrochloride | 69.49 | 11.0 | 1.1 | 0.76 g |

| Sodium acetate | 82.03 | 11.0 | 1.1 | 0.90 g |

| Ethanol/Water (1:1) | - | - | - | 20 mL |

| Cyclopropylacetylene | 66.10 | 10.0 | 1.0 | 0.66 g |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | 430.03 | 11.0 | 1.1 | 4.73 g |

| Dichloromethane (DCM) | - | - | - | 50 mL |

Procedure:

-

Oxime Formation: To a solution of cyclopropanecarboxaldehyde (10.0 mmol) in a 1:1 mixture of ethanol and water (20 mL), add hydroxylamine hydrochloride (11.0 mmol) and sodium acetate (11.0 mmol). Stir the mixture at room temperature for 4 hours.

-

Extraction: After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain cyclopropanecarboxaldehyde oxime.

-

Cycloaddition: In a separate flask, dissolve the crude oxime (10.0 mmol) and cyclopropylacetylene (10.0 mmol) in dichloromethane (50 mL).

-

PIFA Addition: Cool the solution to 0 °C and add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (11.0 mmol) portion-wise over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-cyclopropylisoxazole.

Part B: Synthesis of this compound

| Reagent | MW | Amount (mmol) | Equivalents | Volume/Mass |

| 3-Cyclopropylisoxazole | 109.13 | 5.0 | 1.0 | 0.55 g |

| N-Iodosuccinimide (NIS) | 224.99 | 5.5 | 1.1 | 1.24 g |

| Acetonitrile | - | - | - | 25 mL |

Procedure:

-

Reaction Setup: To a solution of 3-cyclopropylisoxazole (5.0 mmol) in acetonitrile (25 mL), add N-iodosuccinimide (5.5 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Characterization of this compound

The structural elucidation of the final product is accomplished through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Cyclopropyl Protons: A multiplet in the upfield region (approx. δ 1.0-1.2 ppm and δ 2.0-2.2 ppm). Isoxazole Proton: A singlet for the C4-H of the isoxazole ring (approx. δ 6.0-6.5 ppm). The chemical shift will be influenced by the adjacent iodo-substituent. |

| ¹³C NMR | Cyclopropyl Carbons: Signals in the aliphatic region (approx. δ 5-15 ppm). Isoxazole Carbons: Signals for C3, C4, and C5 of the isoxazole ring. The C5 carbon bearing the iodine atom will show a characteristic upfield shift compared to an unsubstituted isoxazole. Expected shifts around δ 160-170 (C3), δ 100-110 (C4), and δ 80-90 (C5). |

| Mass Spectrometry | Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of C₆H₆INO (m/z = 234.95). The isotopic pattern of iodine (¹²⁷I) will be evident. |

| Infrared (IR) | Characteristic absorption bands for C=N stretching of the isoxazole ring (around 1600 cm⁻¹) and C-H stretching of the cyclopropyl group. |

Conclusion: A Versatile Building Block for Further Exploration

This guide has detailed a reliable and well-documented synthetic pathway to this compound, a molecule of significant interest in contemporary chemical research. The two-step approach, involving the initial formation of the 3-cyclopropylisoxazole core followed by regioselective iodination, offers a high degree of control and predictability. The provided experimental protocols and characterization data serve as a practical resource for researchers aiming to synthesize and utilize this valuable building block. The presence of the iodo-substituent opens up a vast landscape for further chemical transformations, enabling the creation of diverse libraries of novel isoxazole derivatives for applications in drug discovery and materials science.

References

- Hansen, T. V., Wu, P., & Fokin, V. V. (2005). A one-pot, copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

- Denmark, S. E., & Kallemeyn, J. M. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. The Journal of Organic Chemistry, 70(7), 2839–2842.

- Li, X., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.

- Singh, O. M., Junjappa, H., & Ila, H. (1999). A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. Journal of Chemical Research, Synopses, (6), 398-399.

- Sciforum. (2019).

- Beilstein Journal of Organic Chemistry. (2023).

- Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds.

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

Sources

Spectroscopic Data for 3-Cyclopropyl-5-iodo-isoxazole: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the predicted spectroscopic data for the novel heterocyclic compound, 3-Cyclopropyl-5-iodo-isoxazole. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. In the absence of direct experimental data in the public domain, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis, empowering researchers in their synthetic and analytical endeavors.

Introduction: The Significance of this compound

Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The unique substitution pattern of a cyclopropyl group at the 3-position and an iodine atom at the 5-position of the isoxazole ring in the title compound suggests potential for novel pharmacological properties. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions, making it a valuable intermediate in drug discovery. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the isoxazole ring proton and the cyclopropyl protons.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring the ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Isoxazole H-4 | 6.2 - 6.5 | s | - |

| Cyclopropyl CH | 2.0 - 2.3 | m | - |

| Cyclopropyl CH₂ | 1.0 - 1.3 | m | - |

| Cyclopropyl CH₂' | 0.9 - 1.1 | m | - |

Causality Behind Predictions:

-

Isoxazole H-4: The proton at the 4-position of the isoxazole ring is expected to appear as a singlet in the range of δ 6.2-6.5 ppm. The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms, as well as the iodine at the 5-position, will deshield this proton.

-

Cyclopropyl Protons: The cyclopropyl protons will exhibit complex splitting patterns due to geminal and vicinal couplings. The methine proton (CH) is expected to be the most deshielded, appearing as a multiplet around δ 2.0-2.3 ppm. The methylene protons (CH₂) will appear as multiplets at higher fields, typically between δ 0.9 and 1.3 ppm.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isoxazole C-3 | 165 - 170 |

| Isoxazole C-5 | 85 - 95 |

| Isoxazole C-4 | 105 - 110 |

| Cyclopropyl CH | 10 - 15 |

| Cyclopropyl CH₂ | 5 - 10 |

Expert Insights:

-

Isoxazole Carbons: The C-3 and C-5 carbons of the isoxazole ring are significantly influenced by the heteroatoms. The C-3 carbon, attached to the cyclopropyl group and flanked by nitrogen, is expected to be the most downfield. The C-5 carbon, bearing the iodine atom, will be significantly shielded compared to a protonated carbon, with its chemical shift predicted to be in the δ 85-95 ppm range due to the "heavy atom effect" of iodine. The C-4 carbon will resonate at a characteristic upfield position for isoxazoles.

-

Cyclopropyl Carbons: The cyclopropyl carbons are expected to appear in the upfield region of the spectrum, which is characteristic of strained ring systems.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3140 | C-H stretch | Isoxazole ring |

| ~3080 | C-H stretch | Cyclopropyl C-H |

| ~1610 | C=N stretch | Isoxazole ring |

| ~1570 | C=C stretch | Isoxazole ring |

| ~1450 | C-H bend | Cyclopropyl CH₂ |

| ~1250 | Ring breathing | Isoxazole ring |

| ~1050 | C-O stretch | Isoxazole ring |

| 500 - 600 | C-I stretch | Iodo group |

Authoritative Grounding: The predicted vibrational frequencies are based on established correlations for isoxazole derivatives and alkyl halides.[1][2][3] The C-I stretching vibration is typically observed in the far-infrared region, and its exact position can be influenced by the overall molecular structure.[4][1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is often suitable for relatively small, volatile molecules and provides extensive fragmentation. ESI is a softer ionization technique that is useful for obtaining the molecular ion peak.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements for elemental composition determination.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Fragment Ion |

| 249 | [M]⁺˙ (Molecular Ion) |

| 122 | [M - I]⁺ |

| 108 | [M - C₃H₅O]⁺ |

| 81 | [C₄H₃NO]⁺˙ |

| 69 | [C₃H₃NO]⁺˙ |

| 41 | [C₃H₅]⁺ |

Mechanistic Insights:

The fragmentation of this compound is expected to be initiated by the cleavage of the weak N-O bond of the isoxazole ring or the C-I bond.

Caption: Predicted major fragmentation pathways for this compound.

The molecular ion peak is predicted at m/z 249. A prominent fragment ion is expected at m/z 122, corresponding to the loss of an iodine radical ([M - I]⁺). Further fragmentation of this ion could lead to the loss of the cyclopropyl group to give a fragment at m/z 81. Another characteristic fragmentation pathway for isoxazoles involves the cleavage of the ring system.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working on the synthesis and application of this promising heterocyclic compound. The logical framework and expert insights provided herein are intended to facilitate the unambiguous identification and further development of this and related molecules in the field of drug discovery.

References

- This guide is a predictive analysis and does not cite direct experimental data for the title compound. The following references provide foundational knowledge for the predictions made.

- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Public

- 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.

- Typical IR Absorption Frequencies For Common Functional Groups - Northern Illinois University.

- The features of IR spectrum - University of Babylon.

- Infrared spectroscopy - The Royal Society of Chemistry.

- Fragmentation mechanisms of isoxazole - Organic Mass Spectrometry.

- The mass spectral fragmentation of isoxazolyldihydropyridines - UM Impact.

- Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide - Beilstein Journals.

- Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide - Benchchem.

- 3-cyclopropyl-5-isoxazolecarboxylic acid(SALTDATA: FREE)(870704-25-9) 1 H NMR - ChemicalBook.

Sources

A Technical Guide to 3-Cyclopropyl-5-iodo-isoxazole: A Versatile Building Block in Modern Medicinal Chemistry

Introduction: The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in contemporary drug discovery.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a privileged structure in medicinal chemistry. When functionalized with a cyclopropyl group—a small, strained carbocycle known to improve metabolic stability and binding affinity—and an iodine atom, the resulting molecule, 3-Cyclopropyl-5-iodo-isoxazole , becomes a highly valuable and versatile building block.[4] The iodine atom, in particular, serves as a reactive handle for a multitude of cross-coupling reactions, enabling the rapid diversification of the core structure. This guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and applications of this compound for researchers in chemical synthesis and drug development.

Physicochemical and Structural Properties

This compound is a synthetically useful intermediate whose properties are defined by the interplay of its three core components: the aromatic isoxazole ring, the strained cyclopropyl substituent, and the heavy iodo-functional group.

Core Structural Attributes

-

Chemical Name: this compound

-

CAS Number: 1427195-41-2[5]

-

Molecular Formula: C₆H₆INO

-

Structure:

Caption: Structure of this compound.

Physicochemical Data

Quantitative physical data for this specific molecule is not widely published. However, properties can be inferred from related structures and general chemical principles. The data presented below is a combination of calculated values and typical characteristics for similar compounds.

| Property | Value / Description | Source / Rationale |

| Molecular Weight | 247.03 g/mol | Calculated |

| Physical State | Expected to be a crystalline solid or high-boiling liquid at room temperature. | Based on the high molecular weight and planar heterocyclic core. |

| Melting Point | Not reported. | Likely significantly higher than the parent isoxazole due to increased mass and intermolecular forces. |

| Boiling Point | Not reported. | Expected to be high, likely requiring vacuum distillation. The parent isoxazole boils at 95 °C.[6] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, THF, and acetone. Sparingly soluble in non-polar solvents like hexane and insoluble in water. | Typical for halogenated heterocyclic compounds. |

| pKa | The isoxazole ring is very weakly basic, with the conjugate acid having a pKa around -3.0.[6] | The nitrogen lone pair is involved in the aromatic system, reducing its availability for protonation. |

Spectroscopic Signature

While specific spectra are proprietary or unpublished, the expected spectroscopic characteristics can be predicted. Researchers synthesizing or using this compound should perform full characterization.

| Technique | Expected Features |

| ¹H NMR | - Cyclopropyl protons: Complex multiplets in the upfield region (~0.8-1.5 ppm).- Isoxazole proton (H4): A singlet in the aromatic region (~6.0-6.5 ppm). |

| ¹³C NMR | - Cyclopropyl carbons: Resonances at high field (~5-15 ppm).- Isoxazole carbons: C3 and C5 would be significantly downfield, with the C-I bond at C5 having a characteristic chemical shift (~90-100 ppm). C4 would appear around 100-110 ppm. |

| Mass Spec (MS) | - M+ peak: A strong molecular ion peak at m/z ≈ 247.- Isotopic Pattern: The presence of iodine would not yield a distinctive isotopic pattern like bromine or chlorine.- Fragmentation: Likely loss of iodine (I•) and fragmentation of the cyclopropyl ring. |

| Infrared (IR) | - C=N stretch: ~1600-1650 cm⁻¹.- N-O stretch: ~1400-1450 cm⁻¹.- C-H stretches (aromatic/cyclopropyl): ~2900-3100 cm⁻¹. |

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, which is dominated by the carbon-iodine bond at the 5-position. This position is primed for metal-catalyzed cross-coupling reactions, making it an ideal scaffold for introducing molecular complexity.

The Isoxazole Core

The isoxazole ring is an electron-rich aromatic system.[6] The N-O bond is the weakest link in the ring and can be cleaved under reductive conditions (e.g., H₂/Raney Ni) or photolytically, a property that can be exploited in multi-step syntheses to unmask β-hydroxy ketone functionalities.[6] However, under the conditions of most cross-coupling reactions, the ring is robust and stable.

The C5-Iodo Functional Handle

The C-I bond is the primary site of reactivity. Its susceptibility to oxidative addition by transition metal catalysts (particularly palladium and copper) allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Key cross-coupling reactions of this compound.

This reactivity makes the molecule an excellent precursor for generating libraries of analogs for structure-activity relationship (SAR) studies. By varying the coupling partner, researchers can systematically probe the chemical space around the isoxazole core.

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles is well-established, most commonly proceeding via the [3+2] cycloaddition of a nitrile oxide with an alkyne.[6][7][8][9] This approach offers high regioselectivity and functional group tolerance.

Retrosynthetic Analysis & Strategy

A logical approach to this compound involves the reaction of cyclopropanecarbonitrile oxide (the 3-cyclopropyl source) with iodoacetylene (the 5-iodo source). The nitrile oxide is typically generated in situ from the corresponding hydroximoyl chloride or aldoxime to avoid its dimerization.

Caption: Synthetic workflow for this compound.

Exemplary Experimental Protocol

This protocol is a representative example based on established literature methods for isoxazole synthesis and should be adapted and optimized.[8][9]

-

Step 1: Formation of Cyclopropyl Hydroximoyl Chloride. To a stirred solution of cyclopropyl aldoxime (1.0 eq) in a suitable solvent such as DMF or chloroform, add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Step 2: In Situ Cycloaddition. To the reaction mixture containing the hydroximoyl chloride, add iodoacetylene (1.2 eq). Cool the mixture to 0 °C and add a base, such as triethylamine (1.5 eq), dropwise. The base facilitates the in situ formation of the nitrile oxide dipole, which is immediately trapped by the iodoacetylene.

-

Step 3: Workup and Purification. Stir the reaction at room temperature overnight. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure this compound.

Causality Behind Choices:

-

In situ generation: Nitrile oxides are unstable and prone to dimerization. Generating them in the presence of the dipolarophile (iodoacetylene) maximizes the yield of the desired cycloaddition product.

-

Solvent and Base: The choice of solvent (e.g., DMF) helps to solubilize the starting materials, while a non-nucleophilic base (e.g., triethylamine) is crucial for dehydrohalogenation without competing side reactions.

Applications in Drug Discovery

The unique combination of the isoxazole core, the cyclopropyl moiety, and a reactive handle makes this molecule particularly attractive for pharmaceutical research.

-

Scaffold for Bioactive Molecules: The isoxazole ring is present in numerous FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[2][3] It serves as a stable, bioisosteric replacement for other functionalities like phenyl or ester groups.

-

Role of the Cyclopropyl Group: The cyclopropyl group is often incorporated into drug candidates to enhance potency, improve metabolic stability by blocking sites of oxidation, and modulate conformation.[4] Its strained nature imparts unique electronic properties that can influence binding interactions.

-

Farnesoid X Receptor (FXR) Agonists: A notable application of the 3-aryl-5-cyclopropyl-isoxazole scaffold is in the development of potent and selective agonists for the Farnesoid X Receptor (FXR).[10][11] FXR is a nuclear receptor that plays a critical role in regulating lipid and glucose metabolism. Agonists based on this scaffold have been investigated as potential treatments for dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[10][11] this compound is an ideal starting point for synthesizing analogs of these FXR agonists.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, precautions must be based on data for structurally related iodo-heterocycles and general laboratory safety principles.[12][13]

-

Hazard Classification: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation.[13] Halogenated organic compounds should always be handled with care.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a standard laboratory coat. Ensure all skin is covered.

-

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid generating dust or aerosols. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Protect from light.

-

Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow to enter drains.

References

-

Greenbook.net. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Pardeshi, S., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Egyptian National Cancer Institute, 33(1), 26. Retrieved from [Link]

-

El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem Compound Database. Retrieved from [Link]

-

Wallace, O. B., & Springer, D. M. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. The Journal of Organic Chemistry, 70(7), 2839–2842. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

-

Ali, I., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 693. Retrieved from [Link]

-

Norman, B. H., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768–9772. Retrieved from [Link]

-

Castrol. (2019). Safety Data Sheet. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Isoxazolecarboxaldehyde, 3-cyclopropyl-. Retrieved from [Link]

-

Reddy, D. B., et al. (1998). A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. Synthetic Communications, 28(14), 2643-2648. Retrieved from [Link]

-

SpectraBase. (n.d.). Isoxazole, 3-cyclopropyl-5-[[4-(3-ethylphenoxy)phenoxy]methyl]-. Retrieved from [Link]

-

Papakyriakou, A., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 25(10), 5439. Retrieved from [Link]

-

Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. Retrieved from [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

-

Kinzel, O., et al. (2016). Novel substituted isoxazole FXR agonists with cyclopropyl, hydroxycyclobutyl and hydroxyazetidinyl linkers: Understanding and improving key determinants of pharmacological properties. Bioorganic & Medicinal Chemistry Letters, 26(15), 3748–3753. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

-

Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

-

Hussein, F. A. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Chemistry and Materials Research, 12(1). Retrieved from [Link]-4-Hussein/072c416e91f630560a8b940e4f2537f26c79a515)

-

Glukhareva, T. V., et al. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][5][12]Triazines: Synthesis and Photochemical Properties. Molecules, 28(20), 7168. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-cyclohexyl-3-isoxazolol. Retrieved from [Link]

-

Wallace, O. B., & Springer, D. M. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(7), 2839-2842. Retrieved from [Link]

-

Hossain, M. I., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 14, 219–226. Retrieved from [Link]

Sources

- 1. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]

- 2. ijpca.org [ijpca.org]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 1427195-41-2 [chemicalbook.com]

- 6. Isoxazole - Wikipedia [en.wikipedia.org]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoxazole synthesis [organic-chemistry.org]

- 9. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel substituted isoxazole FXR agonists with cyclopropyl, hydroxycyclobutyl and hydroxyazetidinyl linkers: Understanding and improving key determinants of pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to the Stability and Storage of 3-Cyclopropyl-5-iodo-isoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Cyclopropyl-5-iodo-isoxazole is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its stability profile is paramount for ensuring data integrity in research and for the development of safe and effective pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the predicted stability of this compound based on the known reactivity of its constituent functional groups. It further outlines a systematic approach to experimentally determine its stability and establish optimal storage and handling conditions. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently work with this compound while maintaining its quality and integrity.

Introduction to this compound: A Molecule of Interest

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. The isoxazole ring, in particular, is a privileged scaffold in medicinal chemistry, found in a range of approved drugs. The title compound, this compound, combines this important heterocycle with a cyclopropyl group and an iodine atom, creating a unique molecule with potential for further chemical modification and biological activity.

The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability and introduce conformational rigidity.[1][2] The iodine atom provides a handle for various cross-coupling reactions, making it a valuable building block in synthetic chemistry. Given its potential utility, a comprehensive understanding of its chemical stability is a critical prerequisite for its successful application in research and development.

Predicted Stability Profile: A Synthesis of Functional Group Chemistry

In the absence of specific experimental data for this compound, we can infer its likely stability by examining the known chemical behavior of its three key structural motifs: the isoxazole ring, the cyclopropyl group, and the carbon-iodine bond.

The Isoxazole Ring: Susceptibilities and Strengths

The isoxazole ring is an aromatic heterocycle, which generally imparts a degree of stability. However, the N-O bond within the ring is a point of potential weakness.

-

pH Sensitivity: Isoxazole rings can be susceptible to cleavage under basic conditions.[3] Studies on other isoxazole-containing molecules, such as the anti-inflammatory drug leflunomide, have shown that the ring can open, particularly at elevated pH and temperature.[3] Conversely, the isoxazole ring in leflunomide demonstrated resistance to opening under acidic and neutral pH at ambient temperature.[3] Therefore, it is prudent to assume that this compound will be most stable in neutral to mildly acidic aqueous environments.

-

Photostability: The weak N-O bond in the isoxazole ring can also be susceptible to cleavage upon exposure to UV irradiation, leading to rearrangement products.[4] This suggests that the compound may be light-sensitive.

-

Thermal Stability: While generally stable, the thermal stability of heterocyclic compounds can vary greatly depending on their substituents.[5]

The Cyclopropyl Group: A Stabilizing Influence

The cyclopropyl group is known for its relative inertness under many common laboratory conditions, a property that has made it a popular substituent in drug design to block metabolic oxidation.[1][2]

-

Acid and Base Stability: The cyclopropyl group is generally stable under mild acidic conditions, although strong acids can promote ring-opening.[1] It is typically very stable across a wide range of basic conditions.[1]

-

Oxidative and Reductive Stability: The carbon-hydrogen bonds on a cyclopropyl ring are relatively strong, making it resistant to many oxidizing agents.[1] Simple cyclopropanes are also generally resistant to catalytic hydrogenation at room temperature.[1]

The Carbon-Iodine Bond: A Potential Liability

The bond between the isoxazole ring and the iodine atom is a potential site of degradation.

-

Photolability: Aryl iodides are known to be sensitive to light and can undergo homolytic cleavage of the carbon-iodine bond upon UV irradiation, which can lead to the formation of radical species and subsequent degradation products.[6]

-

Reductive Cleavage: The carbon-iodine bond can be susceptible to reductive cleavage under certain conditions.

Summary of Predicted Stability

Based on the analysis of its functional groups, this compound is predicted to be:

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic pH | Likely Stable | |

| Neutral pH | Likely Stable | |

| Basic pH | Potentially Unstable | Isoxazole ring opening |

| Oxidation | Likely Stable | |

| Reduction | Potentially Unstable | Reductive cleavage of the C-I bond |

| Light Exposure | Potentially Unstable | Photolytic cleavage of the C-I bond and/or isoxazole ring rearrangement |

| Elevated Temperature | Requires Experimental Determination | Thermal decomposition |

Recommended Storage and Handling: A Precautionary Approach

Given the predicted stability profile, the following storage and handling procedures are recommended to minimize degradation and ensure the integrity of this compound:

-

Storage Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.

-

Light Protection: Protect from light at all times. Use amber vials or wrap containers with aluminum foil.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation, although the cyclopropyl group is expected to be relatively stable.

-

pH of Solutions: When preparing solutions, use neutral or slightly acidic buffers. Avoid strongly basic conditions.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Determination of Stability: A Forced Degradation Study Protocol

To definitively establish the stability of this compound, a forced degradation (or stress testing) study is essential.[7][8][9][10][11] This involves subjecting the compound to a range of harsh conditions to identify potential degradation products and pathways.

Objectives of a Forced Degradation Study

-

To identify the likely degradation products.

-

To establish the intrinsic stability of the molecule and its degradation pathways.[9]

-

To develop and validate a stability-indicating analytical method.

Experimental Workflow for Forced Degradation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. onyxipca.com [onyxipca.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 11. acdlabs.com [acdlabs.com]

Technical Guide: 3-Cyclopropyl-5-iodo-isoxazole as a Strategic Building Block in Modern Organic Synthesis

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide focuses on 3-cyclopropyl-5-iodo-isoxazole, a versatile building block that combines the unique steric and electronic features of a cyclopropyl group with the synthetic flexibility of an iodo-substituent. The iodine atom at the 5-position serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This document provides an in-depth analysis of its properties, synthesis, and core applications, with a focus on Suzuki-Miyaura and Sonogashira couplings, offering field-proven protocols and mechanistic insights for researchers in drug discovery and chemical development.

Introduction: The Strategic Value of the Isoxazole Scaffold

The five-membered isoxazole heterocycle is a cornerstone of modern drug design, prized for its metabolic stability, ability to act as a bioisostere for other functional groups, and its capacity to engage in various non-covalent interactions like hydrogen bonding and π-π stacking.[1][2] Its rigid structure and distinct electronic profile make it an ideal framework for orienting substituents in three-dimensional space to optimize interactions with biological targets.[3]

The specific building block, This compound , offers a compelling combination of features:

-

The 3-Cyclopropyl Group: This small, strained ring system is of great interest in medicinal chemistry. It can increase metabolic stability, improve potency, and modulate lipophilicity. Its unique electronic nature can influence the properties of the adjacent isoxazole ring.

-

The 5-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[4] This makes the 5-position a predictable and highly reactive site for introducing a wide array of chemical moieties, including aryl, heteroaryl, and alkynyl groups, which are crucial for exploring the chemical space around a core scaffold.

This guide details the utility of this building block as a gateway to novel, complex molecules.

Physicochemical Properties

A summary of the key identification and physical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 1427195-41-2 | [5] |

| Molecular Formula | C₆H₆INO | [5] |

| Molecular Weight | 247.02 g/mol | [5] |

| Appearance | (Typically a solid) | - |

| Melting Point | Not publicly available | - |

| Boiling Point | Not publicly available | - |

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles can be achieved through several established methods, most commonly via the [3+2] cycloaddition of a nitrile oxide with an alkyne or the condensation of a β-diketone with hydroxylamine.[6][7] For this compound, a plausible route involves the formation of a 3-cyclopropyl-isoxazol-5-one intermediate, which can then be converted to the 5-iodo derivative.

A general synthetic approach could involve reacting a cyclopropyl-functionalized β-ketoester with hydroxylamine to form the isoxazolone, followed by a subsequent iodination step.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under mild conditions with high efficiency.

Caption: Synthetic utility of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[8][9] It is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.[10]

Mechanistic Causality: The reaction is driven by a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. A base is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step where the organic group is transferred from boron to palladium.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: Synthesis of 5-Aryl-3-cyclopropyl-isoxazole

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2 eq.), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a suitable phosphine ligand like SPhos (3.5 mol%). The choice of ligand is critical and can significantly impact reaction efficiency.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). The water is essential for the hydrolysis of boronic esters and aids in the transmetalation step.

-

Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-16 hours).

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-aryl-3-cyclopropyl-isoxazole.

| Arylboronic Acid Partner | Catalyst System | Base | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | >90% (Typical) |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | >85% (Typical) |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | >80% (Typical) |

Sonogashira Coupling

The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds, linking an aryl or vinyl halide with a terminal alkyne.[4][11] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are valuable precursors in materials science and medicinal chemistry.[12]

Mechanistic Causality: The reaction involves two interconnected catalytic cycles.[4] The palladium cycle is similar to the Suzuki coupling. The crucial difference is the copper(I) co-catalyst, which reacts with the terminal alkyne to form a copper(I) acetylide. This species is much more reactive and readily undergoes transmetalation with the Pd(II)-halide complex, regenerating the copper catalyst and advancing the palladium cycle.[13]

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Field-Proven Experimental Protocol: Synthesis of 5-Alkynyl-3-cyclopropyl-isoxazole

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst [e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)], and the copper(I) co-catalyst [e.g., copper(I) iodide (CuI) (4-10 mol%)].

-

Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a degassed amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 eq.). The amine serves as both the base and often as a solvent.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe at room temperature.

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC or LC-MS for the disappearance of the starting iodide.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired 5-alkynyl-3-cyclopropyl-isoxazole.

| Terminal Alkyne Partner | Catalyst System | Base | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | >90% (Typical) |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | >95% (Typical) |

| 1-Heptyne | Pd(acac)₂ / PPh₃ / CuI | Et₃N | >85% (Typical) |

Application in Bioactive Molecule Synthesis

The 3-cyclopropyl-5-aryl isoxazole scaffold is a key pharmacophore in several modern drug discovery programs. A notable example is its presence in a class of potent farnesoid X receptor (FXR) agonists, which are investigated for the treatment of dyslipidemia and other metabolic diseases.[14] The synthesis of these molecules heavily relies on the cross-coupling strategies outlined above.

Example Synthetic Scheme: Core of an FXR Agonist A key step in synthesizing these agonists involves a Suzuki coupling between a functionalized this compound and a piperidine-linked arylboronic ester. This reaction efficiently forges the critical biaryl bond central to the molecule's activity.

Conclusion and Future Outlook

This compound has proven to be a robust and highly effective building block for organic synthesis. Its value is anchored in the predictable and high-yielding reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of diverse functionalities. This enables rapid library synthesis and structure-activity relationship (SAR) studies, which are essential in modern drug discovery.

Future applications will likely expand into other coupling methodologies and the synthesis of increasingly complex natural products and materials. The continued development of more efficient and sustainable catalytic systems will further enhance the utility of this and similar halogenated heterocyclic building blocks.

References

-

J&W Pharmlab. (n.d.). This compound - CAS:1427195-41-2. Retrieved from [Link]

-

Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 9035-9039. Available from: [Link]

-

ResearchGate. (n.d.). Selected examples of bioactive isoxazoles. Retrieved from [Link]

-

MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 234. Available from: [Link]

-

Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Publishing. Available from: [Link]

-

Beilstein Journals. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2316-2325. Available from: [Link]

-

PubMed. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. Journal of Organic Chemistry, 70(7), 2839-42. Available from: [Link]

-

Zangana, S., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Zanco Journal of Medical Sciences. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

-

Pardeshi, A., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 18, 2483–2522. Available from: [Link]

-

ResearchGate. (2000). A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. Synthetic Communications, 30(1), 1-8. Available from: [Link]

-

MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2025. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 73(13), 5147-5150. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. International Journal of Health and Allied Sciences. Available from: [Link]

-

Chemistry LibreTexts. (2023). Sonogashira Coupling. Retrieved from [Link]

-

MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(1), 123. Available from: [Link]

-

ResearchGate. (2001). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Synthesis, 2001(14), 2155-2158. Available from: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. ijpca.org [ijpca.org]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. mdpi.com [mdpi.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. This compound | 1427195-41-2 [chemicalbook.com]

- 6. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00577C [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 5-Iodoisoxazole Scaffold

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 3-Cyclopropyl-5-iodo-isoxazole

The isoxazole ring system is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to engage in a variety of biological interactions.[1][2][3] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key structural motif in numerous approved drugs and clinical candidates, spanning therapeutic areas from inflammation and cancer to infectious diseases and neurological disorders.[1][2][3]

Within this privileged class of compounds, this compound has emerged as a particularly valuable and versatile building block. The cyclopropyl group at the C3 position often imparts favorable properties such as increased potency, improved metabolic stability, and reduced off-target activity.[4] However, the true synthetic power of this intermediate lies in the carbon-iodine bond at the C5 position. The C-I bond serves as a highly reactive and strategically positioned functional handle, enabling chemists to introduce a vast array of molecular complexity through modern synthetic methodologies.

This guide provides a comprehensive exploration of the reactivity of the C-I bond in this compound. We will delve into the mechanistic underpinnings of its key transformations, provide field-tested experimental protocols, and discuss its application in the synthesis of complex molecules, exemplified by its role in the development of novel therapeutics like the FXR agonist LY2562175.[5][6] Understanding and mastering the chemistry of this C-I bond is essential for researchers aiming to leverage this powerful scaffold in drug discovery and development.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C5-iodide of the isoxazole ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond, which is weaker and more polarizable than its bromide or chloride counterparts (reactivity trend: I > Br > Cl), allows these reactions to proceed under relatively mild conditions.[7][8][9] This section details the most pivotal cross-coupling strategies for functionalizing the this compound core.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing carbon-carbon bonds, coupling organoboron compounds with organic halides.[8][10] For this compound, it provides a robust and highly tolerant method for introducing aryl, heteroaryl, or vinyl substituents at the C5 position.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) complex. This is followed by transmetalation, where the organic group from the activated boronic acid (or ester) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[8][11] The choice of base is critical, as it facilitates the formation of a boronate complex, which is essential for the transmetalation step.[10]

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).[11]

-

Evacuate the vial and backfill with argon gas (repeat three times).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vial.

-

Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Exemplary Suzuki-Miyaura Couplings with this compound

| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | 88 |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | 75 |

| 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 85 |

Sonogashira Coupling: Access to Alkynyl-Isoxazoles

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[7] This reaction is indispensable for installing alkynyl moieties, which are versatile handles for further transformations (e.g., click chemistry, cyclizations) or key pharmacophores in their own right.

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki coupling, oxidative addition of the C-I bond to Pd(0) is the first step. In the copper cycle, a copper(I) acetylide is formed from the terminal alkyne, base, and a Cu(I) salt (e.g., CuI).[12] This copper acetylide then undergoes transmetalation with the Pd(II)-iodide complex. Reductive elimination yields the alkynylated isoxazole and regenerates the Pd(0) catalyst.[12][13]

Caption: Interconnected Catalytic Cycles in Sonogashira Coupling.

Representative Experimental Protocol: Sonogashira Coupling

-

In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in anhydrous THF or DMF.

-

Add triethylamine (3.0 equiv) as both the base and a solvent.

-

To this solution, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv) and copper(I) iodide (CuI, 0.05 equiv).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

-

Once complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue via flash chromatography to afford the desired product.[14]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[15][16] This reaction is of paramount importance in pharmaceutical synthesis, as the aniline and related N-aryl motifs are ubiquitous in drug molecules.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the 5-iodo-isoxazole to the Pd(0) complex. The resulting Pd(II) complex then coordinates to the amine. A base abstracts a proton from the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination from this complex to form the C-N bond and regenerate the Pd(0) catalyst.[16][17] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst decomposition.[17]

Representative Experimental Protocol: Buchwald-Hartwig Amination

-

Charge an oven-dried reaction tube with this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv).

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv).

-

Evacuate and backfill the tube with argon.

-

Add anhydrous, degassed toluene or dioxane via syringe.

-

Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

-

After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography on silica gel.

Alternative Reactivity: Metal-Halogen Exchange

Beyond palladium catalysis, the C-I bond in this compound is highly susceptible to metal-halogen exchange, most commonly with organolithium reagents. This transformation provides an alternative and powerful route to functionalization by generating a nucleophilic 5-lithio-isoxazole species.

Mechanistic Rationale: The reaction is a kinetically controlled process where an organolithium reagent, typically n-butyllithium or tert-butyllithium, attacks the iodine atom.[18] This occurs via a polar mechanism, often involving an intermediate "ate-complex," to rapidly exchange the iodine for lithium.[19][20] The exchange rate follows the trend I > Br > Cl, making iodo-isoxazoles ideal substrates.[9][18] The newly formed 5-lithio-3-cyclopropyl-isoxazole is a potent nucleophile that can be trapped in situ with a wide variety of electrophiles.

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

Electrophilic Cyclization Routes to 3-Cyclopropyl-Isoxazoles: A Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide

Authored by Gemini, Senior Application Scientist

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities which include analgesic, anti-inflammatory, antimicrobial, and COX-2 inhibitory properties.[1] The incorporation of a cyclopropyl group at the 3-position introduces a unique conformational and electronic profile, making 3-cyclopropyl-isoxazoles highly sought-after targets in drug discovery. The cyclopropyl group, with its high strain and unique "bent bond" character, can act as a bioisostere for double bonds and influence molecular properties such as metabolic stability and binding affinity.[2] This guide provides a comprehensive overview of the most robust and field-proven strategy for synthesizing these valuable heterocycles: the electrophilic cyclization of cyclopropyl-substituted alkynyl oximes. We will delve into the mechanistic underpinnings, explain the causality behind experimental choices, and provide detailed, actionable protocols for researchers in synthetic chemistry and drug development.

The Core Synthetic Strategy: A Three-Step Approach

Traditional methods for isoxazole synthesis often suffer from harsh reaction conditions or poor regioselectivity.[1] The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, a methodology extensively developed by Larock and coworkers, provides a mild, efficient, and highly regioselective route to highly substituted isoxazoles.[1][3] This approach is particularly well-suited for the synthesis of 3-cyclopropyl-isoxazoles.

The overall workflow can be summarized in three key stages:

-

Synthesis of the α,β-Alkynyl Cyclopropyl Ketone (Ynone) Precursor.

-

Formation of the corresponding O-Methyl Oxime.

-

Electrophile-Induced Intramolecular Cyclization.

This sequence reliably yields 3-cyclopropyl-4-halo-isoxazoles, which are versatile intermediates for further functionalization via cross-coupling reactions.[3]

Precursor Synthesis: Building the Foundation

The success of the cyclization is contingent on the efficient preparation of the key starting material, the 2-alkyn-1-one O-methyl oxime.

Synthesis of Alkynyl Cyclopropyl Ketones (Ynones)

The requisite ynones are readily prepared via established methodologies. The most common and versatile method is the palladium/copper-catalyzed Sonogashira coupling of a cyclopropyl acid chloride with a terminal acetylene.[3] This reaction offers broad substrate scope and functional group tolerance. Alternatively, ynones can be synthesized from nitriles using alkynyldimethylaluminum reagents.[4]

Formation of O-Methyl Oximes

The conversion of the ynone to its O-methyl oxime is a critical step that introduces the nitrogen-oxygen (N-O) bond required for the subsequent cyclization. This transformation is typically achieved by reacting the ynone with methoxylamine hydrochloride in the presence of a mild base like pyridine in methanol.[1] The reaction generally proceeds in high yield, and the resulting O-methyl oximes are stable and can be easily purified by column chromatography.[3] The Z-isomer of the oxime is the reactive species in the cyclization.

The Core Reaction: Electrophilic Cyclization

This step constitutes the key ring-forming event, where the linear oxime precursor is converted into the aromatic isoxazole core under mild conditions.

Mechanism of Cyclization

The reaction is initiated by the addition of an electrophile (E⁺), typically a halonium ion like I⁺, to the electron-rich alkyne. This forms a reactive vinyl cation intermediate. The nucleophilic nitrogen atom of the oxime then attacks the vinyl cation in a 5-endo-dig cyclization fashion. Subsequent elimination of a proton and the O-methyl group leads to the formation of the stable, aromatic isoxazole ring.

Causality Behind Reagent Selection: The Choice of Electrophile

The choice of electrophile is paramount for achieving high yields and clean conversions. While various electrophiles can induce cyclization, iodine monochloride (ICl) has consistently been shown to be the most effective.[1][5]

-

Iodine Monochloride (ICl): As a source of electrophilic iodine (I⁺), ICl is highly efficient. Reactions are typically fast and proceed to completion, providing excellent yields of 4-iodoisoxazoles.[3]

-

Molecular Iodine (I₂): I₂ can also be used, but the reactions are significantly slower and often require higher molar equivalents of the reagent to achieve yields comparable to those obtained with ICl.[3]

-

Other Electrophiles: Bromine (Br₂) and phenylselenyl bromide (PhSeBr) are also viable, leading to the corresponding 4-bromo- and 4-phenylseleno-isoxazoles, respectively.[5][6]

The resulting 4-halo-isoxazoles are not merely products but are themselves powerful synthetic handles. The carbon-iodine bond, in particular, is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity.[3][7]

| Electrophile | Typical Product | Reaction Efficiency | Reference |

| ICl | 4-Iodoisoxazole | Excellent yields, fast reaction times | [3] |

| I₂ | 4-Iodoisoxazole | Good yields, slower reaction times | [3] |

| Br₂ | 4-Bromoisoxazole | Good yields | [5] |

| PhSeBr | 4-(Phenylseleno)isoxazole | Good yields | [5][8] |

Field-Proven Experimental Protocols

The following protocols are representative of the synthesis of a 3-cyclopropyl-4-iodo-5-phenylisoxazole, adapted from the robust procedures reported in the literature.[3]

Protocol 1: Synthesis of Cyclopropyl(phenylethynyl)methanone (Ynone)

-

To a stirred solution of cyclopropanecarbonyl chloride (1.0 eq) and phenylacetylene (1.1 eq) in dry THF, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

-

Add triethylamine (2.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ynone.

Protocol 2: Synthesis of (Z)-Cyclopropyl(phenylethynyl)methanone O-methyl oxime

-

To a solution of the ynone (1.0 eq) in methanol, add methoxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

-

Stir the mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate) to isolate the O-methyl oxime (typically as a mixture of E/Z isomers, with the Z-isomer being the desired reactant).

Protocol 3: Electrophilic Cyclization to 3-Cyclopropyl-4-iodo-5-phenylisoxazole

-